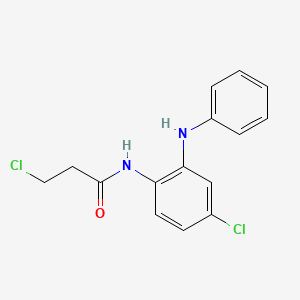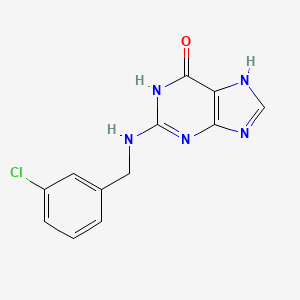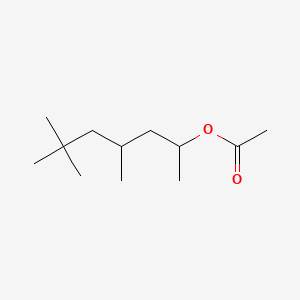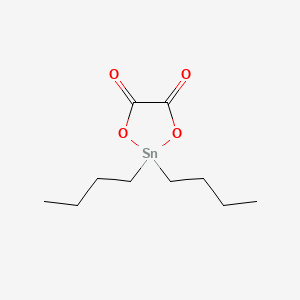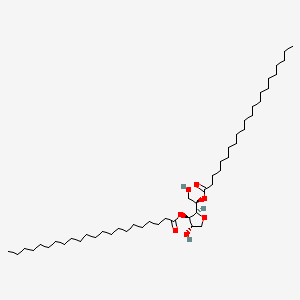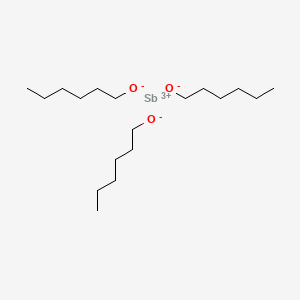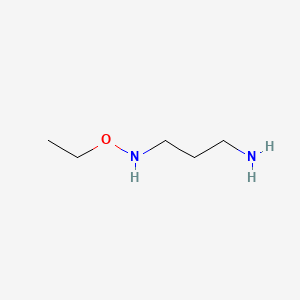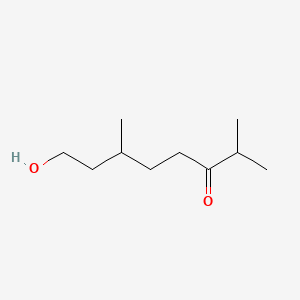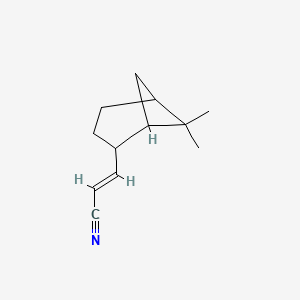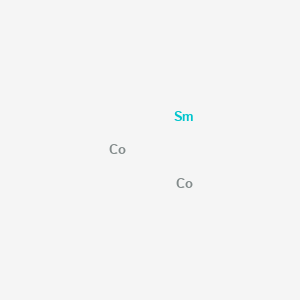
Einecs 234-619-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, compound with samarium (2:1), is a rare-earth metal compound that combines cobalt and samarium in a 2:1 ratio. This compound is known for its significant magnetic properties, making it a crucial material in the development of high-performance permanent magnets. These magnets are widely used in various applications, including aerospace, electronics, and medical devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cobalt, compound with samarium (2:1), typically involves high-temperature solid-state reactions. One common method is the powder metallurgy technique, where cobalt and samarium powders are mixed in the desired stoichiometric ratio and then subjected to high temperatures to form the compound. The reaction conditions often include temperatures ranging from 800°C to 1200°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar high-temperature processes but on a larger scale. The raw materials, cobalt and samarium, are first purified and then combined in the appropriate ratio. The mixture is then heated in a furnace under controlled conditions to ensure the formation of the desired compound. The resulting product is then cooled and processed into the required form, such as powders or sintered magnets .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt, compound with samarium (2:1), primarily undergoes oxidation and reduction reactions. These reactions are crucial in modifying the magnetic properties of the compound. For instance, oxidation can lead to the formation of cobalt oxides, which can alter the magnetic characteristics .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions typically occur under controlled temperatures and atmospheres to ensure the desired outcomes. For example, oxidation reactions may be carried out at elevated temperatures in the presence of oxygen, while reduction reactions may occur in a hydrogen atmosphere at high temperatures .
Major Products Formed: The major products formed from these reactions include various cobalt oxides and reduced forms of cobalt. These products can significantly influence the magnetic properties of the compound, making them essential in tailoring the material for specific applications .
Aplicaciones Científicas De Investigación
Cobalt, compound with samarium (2:1), has a wide range of scientific research applications due to its unique magnetic properties. In chemistry, it is used in the development of high-performance permanent magnets, which are essential in various electronic devices and sensors. In biology and medicine, these magnets are used in medical imaging devices and targeted drug delivery systems .
In the industrial sector, this compound is used in the production of high-strength magnets for aerospace applications, including satellite and spacecraft components. Its high thermal stability and resistance to demagnetization make it ideal for use in harsh environments .
Mecanismo De Acción
The mechanism by which cobalt, compound with samarium (2:1), exerts its effects is primarily through its magnetic properties. The compound’s unique crystal structure allows for high magnetic anisotropy, meaning it can be magnetized in a specific direction. This property is crucial in applications requiring strong and stable magnetic fields .
The molecular targets and pathways involved include the alignment of magnetic domains within the material. The interaction between cobalt and samarium atoms creates a strong magnetic field, which can be harnessed in various applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other samarium-cobalt compounds such as samarium cobalt (5:1) and samarium cobalt (17:2). These compounds also exhibit strong magnetic properties but differ in their specific magnetic characteristics and applications .
Uniqueness: Cobalt, compound with samarium (2:1), is unique due to its specific ratio of cobalt to samarium, which provides a balance of high magnetic strength and thermal stability. This makes it particularly suitable for applications requiring both high performance and durability .
Conclusion
Cobalt, compound with samarium (2:1), is a vital material in the field of high-performance magnets. Its unique properties and wide range of applications make it an essential compound in various scientific and industrial fields. Understanding its preparation methods, chemical reactions, and mechanism of action can help in further advancing its applications and developing new technologies.
Propiedades
Número CAS |
12017-43-5 |
|---|---|
Fórmula molecular |
Co2Sm |
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
cobalt;samarium |
InChI |
InChI=1S/2Co.Sm |
Clave InChI |
QJNPLUUKHIGHOW-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



